molecular formula C10H19NO2 B139060 (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate CAS No. 137496-71-0

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Cat. No. B139060
M. Wt: 185.26 g/mol
InChI Key: PPUYUEPZGGATCN-QMMMGPOBSA-N
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Description

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and natural products. The compound's structure features a pyrrolidine ring, a common motif in many bioactive molecules, substituted with a tert-butyl group and a methyl group, which contribute to its steric and electronic properties.

Synthesis Analysis

The synthesis of related chiral pyrrolidine derivatives has been reported through various methods. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural isomer of the compound , was achieved by intramolecular cyclization starting from commercially available chiral aminopropanol . Similarly, (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, another related compound, was synthesized from ethyl crotonate and L-alanine through diastereo- and enantioselective reactions . These methods highlight the potential routes that could be adapted for the synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined by X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring10. Such detailed structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions due to their functional groups. The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate and coupling with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the versatility of pyrrolidine derivatives in forming new bonds and frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric hindrance and affect the compound's reactivity and physical state. The synthesis and characterization of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine involved steps like acetonization and Boc protection, which are relevant for understanding the compound's stability and reactivity .

Scientific Research Applications

Environmental and Chemical Stability

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, as part of a broader category of synthetic phenolic antioxidants (SPAs), has garnered attention for its applications in enhancing product shelf life across various industries. These compounds, including (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, have been studied for their environmental presence, fate, human exposure, and toxicity. SPAs, owing to their chemical stability, are used to prevent oxidative reactions, extending the lifespan of commercial products. The occurrence of such antioxidants has been detected in different environmental matrices, including indoor dust and river water, indicating their widespread use and environmental distribution. However, studies also highlight concerns regarding their potential toxicity and the need for alternatives with lower environmental impact Liu & Mabury, 2020.

Catalysis and Industrial Applications

The compound's role extends into catalysis, particularly in the synthesis of bioactive molecules and fuel additives. Its structural features make it a candidate for catalytic processes that require stable and effective catalysts. For instance, in the synthesis of methyl tert-butyl ether (MTBE), a gasoline additive, (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate-related compounds have been explored for their catalytic properties to enhance production efficiency and environmental sustainability. These studies focus on developing novel catalysts that can replace more hazardous materials traditionally used in such syntheses, aiming to reduce environmental pollution Bielański et al., 2003.

Biodegradation and Environmental Remediation

Moreover, the biodegradation pathways and environmental remediation potential of ethers and ether-related compounds, including (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, have been a subject of research. Understanding the environmental behavior of these compounds is crucial for assessing their impact on ecosystems and human health. Research has shown that certain microbial communities can degrade substances like MTBE, which shares structural similarities with (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, under specific conditions. This opens avenues for bioremediation strategies that could potentially mitigate the environmental presence of such compounds, thereby reducing their ecological and health risks Fiorenza & Rifai, 2003.

Safety And Hazards

The safety and hazards of a compound can be represented by its hazard statements, precautionary statements, and hazard classifications. For instance, “methyl pyrrolidine-2-carboxylate” has hazard statements H302 - H318 - H411, precautionary statements P264 - P270 - P273 - P280 - P301 + P312 - P305 + P351 + P338, and hazard classifications Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 11. However, the specific safety and hazards for “(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate” are not readily available in the searched resources.


Future Directions

The future directions for “(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate” are not readily available in the searched resources.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

tert-butyl (2S)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYUEPZGGATCN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430758
Record name tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

CAS RN

137496-71-0
Record name tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Boc-2-methylpyrrolidine
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